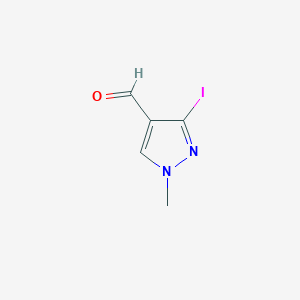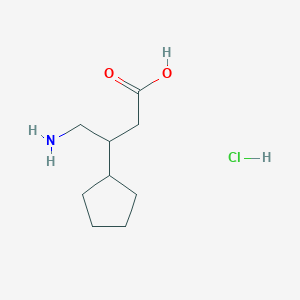
4-Amino-3-cyclopentylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-3-cyclopentylbutanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It has a molecular weight of 207.70 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . Unfortunately, specific details about its structural analysis are not available in the search results.Chemical Reactions Analysis
Amines, including this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.70 . The boiling point and storage conditions are not specified . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Inhibition of Hippocampal Excitatory Transmission
Cyclopentyl analogs of 2-amino-4-phosphonobutanoic acid (APB), including compounds with cyclopentane rings similar to 4-Amino-3-cyclopentylbutanoic acid hydrochloride, have been studied for their activity as inhibitors of excitatory synaptic field potentials in the rat hippocampal perforant path. These compounds have shown varying degrees of potency in inhibiting the binding of [3H]APB, suggesting their relevance in neurological research (Crooks et al., 1986).
2. Molecular Docking and Structural Studies
This compound derivatives have been the subject of molecular docking, vibrational, structural, electronic, and optical studies. These studies include spectroscopic analysis and theoretical calculations, indicating the compound's potential in nonlinear optical materials and biological activities, such as inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
3. Synthesis of Novel Amino Acids
Research into the synthesis of novel amino acids, such as the unnatural amino acid 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, incorporates structures similar to this compound. This illustrates the compound's relevance in the development of potential therapeutic agents, particularly in the field of Boron Neutron Capture Therapy (BNCT) (Srivastava et al., 1997).
4. Conformationally Constrained Analogues of Aspartic Acid
The compound is also relevant in the synthesis of conformationally constrained analogues of aspartic acid. These analogues provide insights into the structural and functional roles of amino acids in biological systems and can be instrumental in designing new pharmaceuticals (Conti et al., 2007).
5. Potential in Neurotoxicity Studies
Compounds structurally similar to this compound have been identified in cyanobacterial species and are known for their neurotoxic properties. Studying these compounds contributes to understanding the biosynthetic pathways and potential environmental impacts of neurotoxins (Nunn & Codd, 2017).
Properties
IUPAC Name |
4-amino-3-cyclopentylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-6-8(5-9(11)12)7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHGCRZEXXXKAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


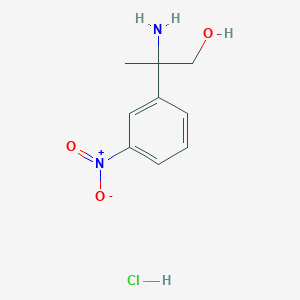

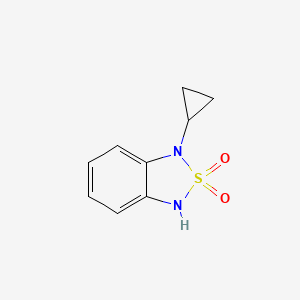

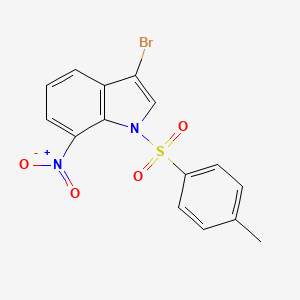
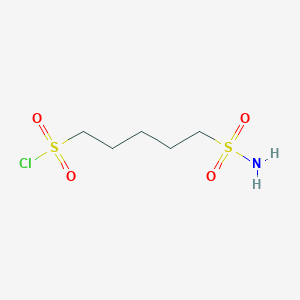
![tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B1383644.png)

![{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride](/img/structure/B1383648.png)

